

## **Chemical Structure and Molecular Formula**

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Compound of Interest		
Compound Name:	BTG 1640	
Cat. No.:	B606417	Get Quote

**BTG 1640** is a chemical entity belonging to the isoxazoline class of compounds.[1] Its fundamental properties are summarized in the table below.

Property	Value	
Molecular Formula	C15H19NO2	
Molecular Weight	245.32 g/mol	
IUPAC Name	(3S,3aR,7aR)-3-benzyl-2- methylhexahydrobenzo[d]isoxazol-4(2H)-one	
CAS Number	152538-59-5	
Quantitative Receptor Data (IC50/Ki)	Specific values for BTG 1640 are not publicly available in the reviewed scientific literature.	

## **Mechanism of Action**

**BTG 1640** is characterized as a potent anxiolytic isoxazoline that functions as a selective inhibitor of both GABA- and glutamate-gated chloride channels.[2] The isoxazoline class of compounds typically exerts its effects on the nervous system by blocking the transmission of neuronal signals through non-competitive antagonism of GABA receptors.[3] This inhibition of GABA- and glutamate-gated chloride channels leads to hyperexcitation.[4]

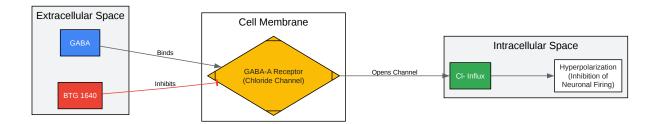
While initially investigated for its anxiolytic properties, some studies have produced conflicting results. For instance, a study comparing **BTG 1640** to diazepam in rat pups found that **BTG** 



**1640** did not produce a significant anxiolytic effect in the tested models.[5]

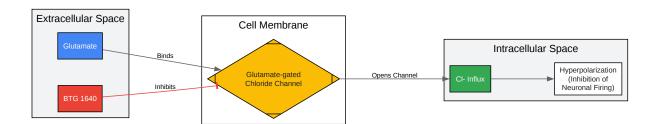
# **Signaling Pathways**

The therapeutic and physiological effects of **BTG 1640** are mediated through its interaction with GABA-gated and glutamate-gated chloride channels. The following diagrams illustrate the general signaling pathways of these channels and the inhibitory effect of **BTG 1640**.



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Caption: GABA-A Receptor Signaling Pathway and Inhibition by BTG 1640.



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Caption: Glutamate-gated Chloride Channel Signaling and Inhibition by **BTG 1640**.



## **Experimental Protocols**

While specific experimental protocols for the characterization of **BTG 1640** are not detailed in the available literature, a representative methodology for assessing the inhibitory activity of a compound on ligand-gated chloride channels using electrophysiology is provided below. This protocol is a generalized procedure and may not reflect the exact methods used for **BTG 1640**.

Objective: To determine the inhibitory concentration (IC50) of a test compound on GABA- or glutamate-gated chloride channels expressed in a cellular model (e.g., Xenopus oocytes or HEK293 cells).

#### Materials:

- Cell Line: Xenopus laevis oocytes or a stable HEK293 cell line expressing the target receptor subunits.
- Reagents:
  - Culture medium appropriate for the cell line.
  - Neurotransmitter (GABA or Glutamate).
  - Test compound (e.g., BTG 1640) dissolved in a suitable solvent (e.g., DMSO).
  - Recording solutions (extracellular and intracellular buffers).
- Equipment:
  - Patch-clamp amplifier and data acquisition system.
  - Microscope.
  - Micromanipulators.
  - Perfusion system.

#### Methodology:



#### • Cell Preparation:

- Xenopus Oocytes: Oocytes are surgically removed and defolliculated. They are then
  injected with cRNA encoding the subunits of the desired GABA- or glutamate-gated
  chloride channel and incubated for 2-7 days to allow for receptor expression.
- HEK293 Cells: Cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the receptor subunit cDNAs. For stable cell lines, cells are cultured under selection pressure.
- Electrophysiological Recording:
  - Technique: Whole-cell patch-clamp or two-electrode voltage-clamp (for oocytes) is performed.
  - Procedure:
    - A single cell is selected and a gigaohm seal is formed between the patch pipette and the cell membrane.
    - The cell membrane is ruptured to achieve the whole-cell configuration.
    - The cell is held at a constant membrane potential (e.g., -60 mV).
- Compound Application and Data Acquisition:
  - The cell is perfused with the extracellular solution.
  - The neurotransmitter (GABA or glutamate) at a concentration that elicits a submaximal response (e.g., EC20 or EC50) is applied to establish a baseline current.
  - The test compound is then co-applied with the neurotransmitter at various concentrations.
  - The resulting chloride current is recorded. The degree of inhibition by the test compound is measured as the reduction in the neurotransmitter-evoked current.
- Data Analysis:

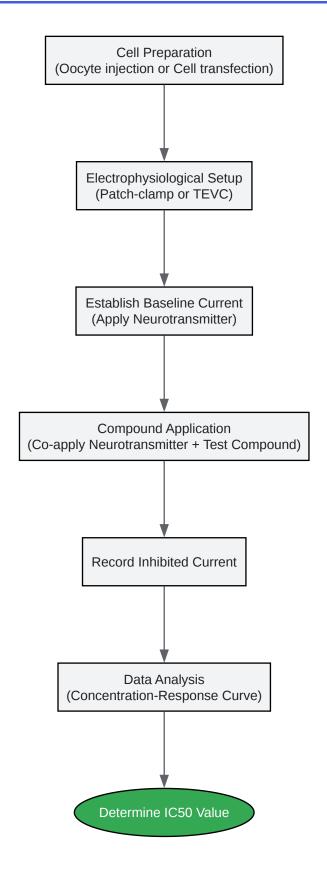






- The percentage of inhibition is calculated for each concentration of the test compound.
- A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
- The IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.





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Caption: Generalized Experimental Workflow for IC50 Determination.



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